molecular formula C16H19N3O3S B267306 N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

Numéro de catalogue B267306
Poids moléculaire: 333.4 g/mol
Clé InChI: ALAKHWRKORUFJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide, also known as MCC-950, is a potent inhibitor of NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system, and its activation has been implicated in a range of inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC-950 has shown promise as a potential therapeutic agent for these conditions, as well as other inflammatory disorders.

Mécanisme D'action

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide works by inhibiting the NLRP3 inflammasome, a complex of proteins that is activated in response to a range of danger signals, including pathogens, toxins, and cellular damage. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which drive inflammation. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide binds to a specific site on the NLRP3 protein, preventing its activation and subsequent cytokine production.
Biochemical and Physiological Effects:
In addition to its effects on the NLRP3 inflammasome, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many inflammatory diseases. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to reduce the expression of genes involved in inflammation and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide is its specificity for the NLRP3 inflammasome, which reduces the risk of off-target effects. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for research on N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Additionally, the potential use of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide in combination with other therapies, such as anti-inflammatory drugs or immunotherapies, should be explored. Finally, the development of more stable and bioavailable formulations of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide may improve its clinical utility.

Méthodes De Synthèse

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia. The synthesis method involves a multi-step process, starting with the reaction of 4-nitrobenzoyl chloride with morpholine to form a key intermediate. This intermediate is then reacted with thiosemicarbazide to form the carbamothioyl derivative, which is subsequently cyclized to form the final product, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide.

Applications De Recherche Scientifique

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory disease, where it has been shown to inhibit NLRP3 inflammasome activation and reduce inflammation. In a mouse model of gout, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was shown to reduce joint inflammation and pain. In a mouse model of Alzheimer's disease, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was shown to reduce brain inflammation and improve cognitive function. These results suggest that N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide may have broad therapeutic potential in a range of inflammatory diseases.

Propriétés

Nom du produit

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

Formule moléculaire

C16H19N3O3S

Poids moléculaire

333.4 g/mol

Nom IUPAC

N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H19N3O3S/c20-14(11-1-2-11)18-16(23)17-13-5-3-12(4-6-13)15(21)19-7-9-22-10-8-19/h3-6,11H,1-2,7-10H2,(H2,17,18,20,23)

Clé InChI

ALAKHWRKORUFJE-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

SMILES canonique

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.